4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester
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Overview
Description
4-(2-oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is an amidobenzoic acid.
Scientific Research Applications
Synthesis and Structural Studies :
- Rufenacht, Kristinsson, and Mattern (1976) investigated a series of thiophosphoric and thiophosphonic acid esters with high insecticidal, acaricidal, and anthelmintic activities. These esters are aza-analogues of known benzoxazolone-insecticides and display significantly divergent properties (Rufenacht, Kristinsson, & Mattern, 1976).
- Schindler, Mokrov, Likhosherstov, and Gewald (2008) developed a new method for the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines, which might offer insights into the chemical behavior and applications of related compounds (Schindler, Mokrov, Likhosherstov, & Gewald, 2008).
Crystallography and Molecular Interactions :
- Chesna, Cox, Basso, and Benedict (2017) studied the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline, which could provide a framework for understanding the molecular interactions and crystallography of similar compounds (Chesna, Cox, Basso, & Benedict, 2017).
Pharmacological and Biological Activities :
- Pinza and Pifferi (1978) synthesized various esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, exploring their potential impact on learning and memory processes (Pinza & Pifferi, 1978).
Chemical Reactions and Mechanisms :
- Literák, Dostálová, and Klán (2006) investigated the chain mechanism in the photocleavage of phenacyl and pyridacyl esters, which can offer insights into the photochemical behavior of similar esters (Literák, Dostálová, & Klán, 2006).
properties
Product Name |
4-(2-Oxo-1-pyrrolidinyl)benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C18H18N2O5/c21-16(19-11-15-3-2-10-24-15)12-25-18(23)13-5-7-14(8-6-13)20-9-1-4-17(20)22/h2-3,5-8,10H,1,4,9,11-12H2,(H,19,21) |
InChI Key |
IGEILYGSUOCDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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